6-(Trifluoromethyl)pyridine-3-sulfonyl chloride

Description

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)4-1-2-5(11-3-4)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGLNIQAWVNZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670711 | |

| Record name | 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959996-58-8 | |

| Record name | 6-(Trifluoromethyl)-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959996-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(Trifluoromethyl)pyridine-3-sulfonyl chloride CAS number

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by CAS Number 959996-58-8, is a pivotal heterocyclic building block in modern medicinal and agrochemical research.[1][2][3] The strategic placement of a highly electronegative trifluoromethyl (CF3) group and a reactive sulfonyl chloride moiety on a pyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide provides a comprehensive technical overview of its core attributes, synthesis, reactivity, and applications, with a focus on leveraging its structure for the development of next-generation pharmaceuticals and agrochemicals.

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold

The incorporation of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug design.[4][5] The trifluoromethyl (CF3) group, in particular, is valued for its ability to modulate a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[4] When combined with a pyridine ring—a common pharmacophore—the resulting trifluoromethylpyridine (TFMP) moiety offers a powerful tool for fine-tuning the properties of lead compounds.[5][6][7] this compound serves as a key intermediate, enabling the direct introduction of this valuable TFMP sulfonyl group into a wide array of molecular architectures.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The compound is a solid at room temperature with a melting point between 40-45 °C.[1][2]

Table 1: Key Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 959996-58-8 | [1][2] |

| Molecular Formula | C6H3ClF3NO2S | [1][2] |

| Molecular Weight | 245.61 g/mol | [2] |

| Melting Point | 40-45 °C | [1][2] |

| Appearance | Solid | [2] |

| InChI Key | NSGLNIQAWVNZFB-UHFFFAOYSA-N | [2] |

| SMILES String | FC(F)(F)c1ccc(cn1)S(Cl)(=O)=O | [2] |

The structure features an electron-deficient pyridine ring, made more so by the powerful electron-withdrawing effects of both the C6-trifluoromethyl group and the C3-sulfonyl chloride group. This electronic nature is critical to its reactivity profile.

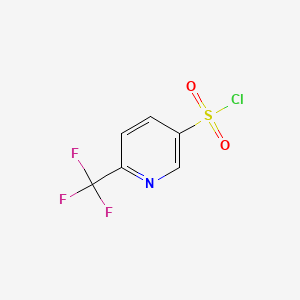

Caption: Structure of this compound.

Synthesis and Manufacturing Considerations

The synthesis of pyridine-3-sulfonyl chlorides is a well-established area of chemistry. A common industrial method involves the diazotization of the corresponding aminopyridine followed by treatment with sulfur dioxide in the presence of a copper catalyst.[8] While specific manufacturing routes for this compound are often proprietary, the general approach likely involves the synthesis of 3-amino-6-(trifluoromethyl)pyridine as a key precursor.

Alternative modern methods, such as the electrochemical meta-C–H sulfonylation of pyridines, are emerging as powerful tools for accessing such compounds, offering high regioselectivity and functional group tolerance.[9] These advanced methods avoid the use of diazonium salts, which can be hazardous on a large scale.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group towards a wide range of nucleophiles. This allows for the facile construction of sulfonamides, sulfonate esters, and other sulfur-containing linkages, which are prevalent in biologically active compounds.

Key Reactions:

-

Sulfonamide Formation: The most common application is the reaction with primary or secondary amines to form stable sulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to neutralize the HCl byproduct.

-

Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters. This is often performed under similar basic conditions.

The electron-withdrawing nature of the trifluoromethylpyridine core enhances the electrophilicity of the sulfur atom in the sulfonyl chloride, making it highly reactive.

Applications in Drug Discovery and Agrochemicals

The 6-(trifluoromethyl)pyridine-3-sulfonyl moiety is a "privileged" scaffold in modern drug discovery. Its incorporation into a molecule can significantly enhance potency and improve pharmacokinetic profiles.

-

Pharmaceuticals: This building block is used in the synthesis of N-sulfonamido polycyclic pyrazolyl compounds, which have been investigated for the treatment of cognitive disorders.[10] The broader class of TFMP derivatives includes approved drugs like the anti-HIV agent Tipranavir and the anti-cancer drug Enasidenib, highlighting the therapeutic potential of this scaffold.[6][7] The CF3 group often contributes to increased metabolic stability by blocking potential sites of oxidation.[4]

-

Agrochemicals: TFMP derivatives are widely used as potent insecticides, fungicides, and herbicides.[5][6] For example, Sulfoxaflor, an insecticide, is based on the 6-(trifluoromethyl)pyridine structure.[5] The unique properties of the TFMP core contribute to high efficacy and target specificity in pest control.[5]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a self-validating, step-by-step methodology for the synthesis of a sulfonamide derivative, a cornerstone reaction for this reagent.

Objective: To synthesize N-Alkyl/Aryl-6-(trifluoromethyl)pyridine-3-sulfonamide.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary/secondary amine (1.1 eq).

-

Solvent Addition: Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M. Cool the solution to 0 °C using an ice-water bath. Causality: Starting at a low temperature helps control the exothermicity of the reaction and minimizes potential side reactions.

-

Base Addition: Add the base (TEA or DIPEA, 1.5 eq) to the amine solution and stir for 5 minutes. Causality: The base acts as an acid scavenger, neutralizing the HCl generated during the reaction, which drives the reaction to completion and prevents protonation of the starting amine.

-

Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.

-

Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove any remaining acid), and then with brine (to reduce the amount of water in the organic layer). Causality: This washing sequence ensures the removal of impurities and byproducts, simplifying the final purification step.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.

Caption: Experimental workflow for a typical sulfonamide synthesis.

Safety, Handling, and Storage

This compound is a corrosive substance and requires careful handling.

-

Hazards: Causes severe skin burns and eye damage (H314).[2] It is classified under GHS05.[2]

-

Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood. Avoid breathing dust or fumes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 8A for combustible corrosive hazardous materials.[2] Due to its reactivity with water (hydrolysis), it is critical to protect it from moisture.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, combined with the beneficial properties of the trifluoromethylpyridine scaffold, ensures its continued importance in the synthesis of complex molecules. As synthetic methodologies advance, particularly in areas like late-stage functionalization and flow chemistry, the utility of this versatile building block is poised to expand, facilitating the discovery of new therapeutics and crop protection agents with enhanced efficacy and safety profiles.

References

- 1. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 2. 6-(三氟甲基)吡啶-3-磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 959996-58-8|this compound|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

- 9. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rheniumshop.co.il [rheniumshop.co.il]

A Technical Guide to 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: A Key Building Block for Modern Chemistry

Abstract: 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride is a specialized chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. The presence of both a trifluoromethyl group and a reactive sulfonyl chloride moiety on a pyridine scaffold makes it a valuable building block for introducing these pharmacologically relevant features into new molecular entities. This document provides a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and applications, tailored for researchers, chemists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound distinguished by its trifluoromethylated pyridine core.[1] This structure is a key synthon for creating more complex molecules. Its fundamental identifiers and properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Compound Name | This compound[2][3][4] |

| CAS Number | 959996-58-8[1][3][5] |

| Molecular Formula | C₆H₃ClF₃NO₂S[2][5][6] |

| Molecular Weight | 245.61 g/mol [1][3][6] |

| IUPAC Name | This compound |

| InChI | 1S/C6H3ClF3NO2S/c7-14(12,13)4-1-2-5(11-3-4)6(8,9)10/h1-3H[1][2] |

| InChIKey | NSGLNIQAWVNZFB-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C1=CC(=NC=C1S(=O)(=O)Cl)C(F)(F)F[2] |

| Synonyms | 3-Pyridinesulfonyl chloride, 6-(trifluoromethyl)-; 2-(Trifluoromethyl)pyridine-5-sulfonyl chloride[7] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Physical Form | Solid | [1] |

| Melting Point | 40-45 °C | [1][5] |

| Assay (Purity) | ≥97% | [1] |

| Solubility | Soluble in many organic solvents; reacts with water. |[8][9] |

Synthesis and Reactivity

Synthesis

While specific industrial synthesis protocols for this compound are often proprietary, a plausible synthetic pathway can be conceptualized based on established chemical principles for analogous compounds. A common approach involves the direct sulfonation of the precursor 2-(trifluoromethyl)pyridine, followed by chlorination of the resulting sulfonic acid using an agent like phosphorus pentachloride or thionyl chloride.

Reactivity

The primary utility of this compound stems from the high reactivity of the sulfonyl chloride group (-SO₂Cl). This functional group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity allows for the straightforward formation of sulfonamides and sulfonate esters, which are common structural motifs in biologically active compounds. The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, which enhances the electrophilicity of the sulfonyl chloride and influences the overall electronic properties of the molecule.[8]

Applications in Research and Development

The trifluoromethylpyridine (TFMP) scaffold is a privileged structure in modern medicinal and agricultural chemistry.[10][11] The incorporation of a CF₃ group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[12]

This compound serves as a critical building block for introducing this valuable moiety.[13] Its applications include:

-

Pharmaceutical Synthesis: It is used in the preparation of novel compounds for drug discovery. For instance, related structures are employed to synthesize N-sulfonamido polycyclic pyrazolyl compounds investigated for the treatment of cognitive disorders.[6]

-

Agrochemical Development: The TFMP core is present in numerous successful pesticides.[11] Sulfoxaflor, an insecticide, is based on the 6-(trifluoromethyl)pyridine structure, highlighting the importance of this specific isomer class in developing new crop protection agents.[11]

-

Materials Science: The unique electronic properties imparted by the fluorinated pyridine ring make such intermediates potentially useful in the synthesis of advanced polymers and optoelectronic materials.[8]

Experimental Protocols

The following is a representative, general procedure for the synthesis of a sulfonamide, which is a primary application of this reagent.

Protocol 4.1: General Procedure for the Synthesis of a Sulfonamide

-

Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).

-

Base Addition: Add a non-nucleophilic base (1.1 to 1.5 equivalents), such as triethylamine or diisopropylethylamine, to the solution. If using pyridine as the solvent, it can also serve as the base.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic phase sequentially with a weak acid (e.g., 1M HCl), water, and saturated sodium chloride solution (brine).

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Table 3: GHS Safety Information

| Category | Information | Reference |

|---|---|---|

| Pictogram | GHS05 (Corrosion) | [1] |

| Signal Word | Danger | [1] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | [1] |

| Precautionary Codes | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [1] |

| Hazard Class | Skin Corrosion 1B | [1] |

| Storage Class | 8A (Combustible corrosive hazardous materials) |[1] |

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place away from moisture, as it can react with water to release corrosive hydrochloric acid.

-

Use and store away from incompatible materials such as strong bases, alcohols, and amines (except under controlled reaction conditions).

Conclusion

This compound is a highly valuable and reactive chemical intermediate. Its unique structure provides a direct route for incorporating the 6-(trifluoromethyl)pyridine-3-sulfonyl moiety into target molecules. This capability is of paramount importance for researchers and scientists in the fields of drug discovery and agrochemical synthesis, enabling the development of novel compounds with potentially enhanced biological activity and improved physicochemical properties. Proper understanding of its reactivity and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

- 1. This compound 97 959996-58-8 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C6H3ClF3NO2S) [pubchemlite.lcsb.uni.lu]

- 3. 6-(三氟甲基)吡啶-3-磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. This compound | C6H3ClF3NO2S | CID 45594311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. rheniumshop.co.il [rheniumshop.co.il]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 12. mdpi.com [mdpi.com]

- 13. 959996-58-8|this compound|BLD Pharm [bldpharm.com]

In-Depth Technical Guide: 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride, a key building block in medicinal chemistry and drug discovery. The trifluoromethyl group's unique properties, such as high electronegativity and metabolic stability, make this reagent particularly valuable for synthesizing novel therapeutic agents.

Core Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 245.61 g/mol | [1][2][3] |

| Molecular Formula | C₆H₃ClF₃NO₂S | [1] |

| CAS Number | 959996-58-8 | [1][2] |

| Physical Form | Solid | [3] |

| Melting Point | 40-45 °C | [3] |

| Purity | ≥97% | [1][3] |

Synthetic Protocols

General Synthesis of this compound

Experimental Protocol: Synthesis of N-Aryl/Alkyl Sulfonamides

This protocol details a general method for the synthesis of sulfonamides using this compound and a primary or secondary amine. This reaction is fundamental to the use of this reagent in drug discovery.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous dichloromethane.

-

Slowly add the solution of this compound to the stirring amine solution dropwise over a period of 15-30 minutes. An ice bath may be used to control any exotherm.

-

Allow the reaction to stir at room temperature for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-substituted-6-(trifluoromethyl)pyridine-3-sulfonamide.

Application in Drug Discovery: A Workflow

This compound is a valuable reagent for the synthesis of N-sulfonamido polycyclic pyrazolyl compounds, which have shown potential for the treatment of cognitive disorders.[4] The general workflow for utilizing this compound in a drug discovery context is illustrated below.

Caption: Drug discovery workflow using the specified reagent.

References

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride

This technical guide provides a comprehensive overview of the physical properties of 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethylpyridine scaffold can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Core Physical and Chemical Properties

This compound is a solid compound at room temperature. The table below summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClF₃NO₂S | [3][4] |

| Molecular Weight | 245.61 g/mol | [3][4] |

| Melting Point | 40-45 °C | |

| Form | Solid | |

| Assay | 97% | |

| CAS Number | 959996-58-8 | [3][4] |

| InChI Key | NSGLNIQAWVNZFB-UHFFFAOYSA-N | [3] |

| SMILES String | FC(F)(F)c1ccc(cn1)S(Cl)(=O)=O | |

| PubChem CID | 45594311 | [3][5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the reviewed literature. However, standard laboratory procedures for determining the melting point, and purity of solid organic compounds are generally applicable.

General Protocol for Melting Point Determination:

A capillary tube is packed with a small amount of the solid compound. The tube is then placed in a melting point apparatus. The temperature is gradually increased, and the range at which the substance melts is observed and recorded.

General Protocol for Purity Assay (e.g., by High-Performance Liquid Chromatography - HPLC):

A standard solution of this compound of known concentration is prepared. The sample is dissolved in a suitable solvent and injected into an HPLC system equipped with an appropriate column and detector. The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Applications in Synthesis

This compound is a valuable building block in organic synthesis, particularly for the preparation of pharmacologically active compounds. It is utilized in the synthesis of N-sulfonamido polycyclic pyrazolyl compounds, which are being investigated for the treatment of cognitive disorders.[4] The trifluoromethylpyridine moiety is a key structural motif in various approved and investigational drugs and agrochemicals.[6][7][8]

The following diagram illustrates the role of this compound as a synthetic intermediate.

Caption: Synthetic utility of this compound.

Safety Information

This compound is classified as a corrosive substance. It causes severe skin burns and eye damage.[9] Appropriate personal protective equipment, including gloves, and eye/face protection, should be worn when handling this compound.[10][11] Work should be conducted in a well-ventilated area.[10][11] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[10][11]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. This compound | C6H3ClF3NO2S | CID 45594311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. acrospharma.co.kr [acrospharma.co.kr]

- 11. fishersci.com [fishersci.com]

Technical Guide: Physicochemical Properties of 6-(Trifluoromethyl)pyridine-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and predicted physicochemical properties of 6-(trifluoromethyl)pyridine-3-sulfonyl chloride, a key reagent in synthetic chemistry. Due to the limited availability of specific experimental data for this compound, this document outlines its predicted solubility based on the general characteristics of sulfonyl chlorides and provides a detailed, generalized experimental protocol for its determination. Furthermore, this guide discusses the compound's reactivity with various solvents and outlines a general workflow for assessing its solubility.

Introduction

Physicochemical Properties

Based on available supplier data, this compound is a solid with a melting point in the range of 40-45 °C.

Predicted Solubility Profile

Precise, experimentally determined solubility values for this compound in various solvents are not currently published. However, based on the general properties of sulfonyl chlorides and the structural features of the molecule, a qualitative prediction of its solubility can be made.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc) | Soluble | These solvents are capable of dipole-dipole interactions with the polar sulfonyl chloride group. The absence of acidic protons prevents reaction with the sulfonyl chloride. |

| Aprotic Nonpolar | Toluene, Hexanes | Sparingly Soluble | While the trifluoromethyl group increases lipophilicity, the highly polar sulfonyl chloride and pyridine moieties will limit solubility in nonpolar solvents. |

| Protic Polar | Water, Methanol, Ethanol | Low with Reaction | Sulfonyl chlorides are known to react with protic solvents like water and alcohols, leading to hydrolysis or solvolysis to form the corresponding sulfonic acid or ester. While some dissolution may occur, the compound will be unstable.[1] |

| Aqueous Solutions | Dilute aqueous acids and bases | Insoluble | Due to its low solubility in water and reactivity, it is expected to be insoluble in aqueous solutions. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of finding the saturation point of the solute in a known volume of solvent.

Objective: To determine the solubility of this compound in a selected aprotic solvent (e.g., Dichloromethane) at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected aprotic solvent (e.g., Dichloromethane, HPLC grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Micropipettes

-

Volumetric flasks

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. An excess is ensured when undissolved solid remains.

-

Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop stirring and allow the undissolved solid to settle for at least 1 hour in the constant temperature bath.

-

Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Determine the mass of the filtered solution.

-

-

Quantification:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the solute can be calculated by subtracting the initial weight of the vial.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to fall within the concentration range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or mg/mL using the mass of the solute and the volume of the solvent. When using the chromatographic method, remember to account for the dilution factor.

-

Reactivity and Stability in Solvents

Sulfonyl chlorides are reactive electrophiles, and their stability is highly dependent on the nature of the solvent.

-

Aprotic Solvents: In aprotic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran, this compound is expected to be relatively stable, making these suitable solvents for reactions and short-term storage of solutions.

-

Protic Solvents: Protic solvents, including water, alcohols, and primary or secondary amines, will react with the sulfonyl chloride group.[1] This reaction, known as solvolysis, results in the formation of the corresponding sulfonic acid, sulfonate ester, or sulfonamide, respectively. Therefore, these solvents should be avoided unless they are intended as reagents.

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While specific, quantitative solubility data for this compound remains to be published, a strong predictive understanding of its behavior in various solvents can be established based on the known chemistry of sulfonyl chlorides. It is anticipated to be soluble in aprotic polar solvents and reactive towards protic solvents. The provided experimental protocol offers a robust framework for researchers to determine its precise solubility in solvents of interest, enabling its effective application in synthetic and medicinal chemistry. Careful consideration of its reactivity is paramount to ensure successful experimental outcomes.

References

Spectral Data for 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(Trifluoromethyl)pyridine-3-sulfonyl chloride is a key building block in medicinal chemistry and drug discovery, valued for the introduction of the trifluoromethylpyridine moiety, which can enhance the pharmacological properties of molecules. This guide provides a summary of available spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for this compound.

Note on Data Availability: As of the latest research, detailed, experimentally-derived spectral datasets for this compound are not publicly available in peer-reviewed literature or open-access spectral databases. The information presented herein is a consolidation of data from commercial supplier technical sheets, predicted data from computational models, and expected spectral characteristics based on analogous chemical structures.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 959996-58-8[1]

-

Appearance: White to cream or pale yellow crystals or powder.[2]

Spectral Data Summary

Due to the absence of published experimental spectra, the following tables provide predicted and expected data based on the chemical structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: CDCl₃ (assumed) Standard: Tetramethylsilane (TMS) (assumed)

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.2 | d | 1H | H-2 |

| ~8.5 | dd | 1H | H-4 |

| ~7.9 | d | 1H | H-5 |

Note: The pyridine protons are expected to be in the downfield region due to the electron-withdrawing effects of the sulfonyl chloride and trifluoromethyl groups. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-6 (quartet due to C-F coupling) |

| ~152 | C-2 |

| ~140 | C-3 |

| ~135 | C-4 |

| ~122 | C-5 |

| ~120 | CF₃ (quartet due to C-F coupling) |

Note: The carbon attached to the trifluoromethyl group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy (Expected)

A specification sheet from Thermo Fisher Scientific indicates that the material "Conforms" to identification by FTIR, implying that experimental data exists but is not publicly shared.[2]

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration | Expected Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 1600 - 1450 | Aromatic C=C and C=N stretching | Medium |

| 1380 - 1340 | SO₂ asymmetric stretching | Strong |

| 1190 - 1160 | SO₂ symmetric stretching | Strong |

| 1350 - 1100 | C-F stretching | Strong |

| 600 - 500 | S-Cl stretching | Medium |

Mass Spectrometry (MS) (Predicted)

Predicted mass spectrometry data is available from PubChem.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Common Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 245.95979 |

| [M+Na]⁺ | 267.94173 |

| [M-H]⁻ | 243.94523 |

Note: The exact fragmentation pattern would be determined by the specific ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

Experimental Protocols (Generalized)

While specific experimental protocols for this compound are not published, the following are generalized methods for obtaining the spectral data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the crystalline powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample holder (or pure KBr pellet). Then, collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., ESI for LC-MS or a direct infusion analysis).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in both positive and negative ion modes to observe different adducts. For structural information, tandem mass spectrometry (MS/MS) can be performed on the parent ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for Spectral Analysis

References

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethylpyridine motif is of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] This document outlines the predominant synthetic strategy, provides detailed experimental protocols, and presents relevant chemical data and process workflows to aid researchers in their synthetic endeavors. The primary route detailed is a Sandmeyer-type reaction, proceeding via the diazotization of the corresponding aminopyridine precursor.

Introduction

This compound (CAS No. 959996-58-8) is a valuable reagent in organic synthesis. Its bifunctional nature, featuring both a reactive sulfonyl chloride group and an electron-deficient trifluoromethylated pyridine ring, makes it a versatile intermediate. Sulfonyl chlorides are precursors to sulfonamides, a functional group prevalent in a multitude of clinically approved drugs. The synthesis of complex sulfonyl chlorides, particularly those containing heterocyclic systems, is a critical step in drug discovery pipelines.[2][3] This guide focuses on the most practical and widely applicable method for its preparation.

Synthetic Pathway Overview

The most common and reliable method for the synthesis of aryl and heteroaryl sulfonyl chlorides from primary amines is the Sandmeyer reaction.[4][5] This strategy involves two main stages:

-

Diazotization : The conversion of a primary aromatic amine, in this case, 3-amino-6-(trifluoromethyl)pyridine, into a diazonium salt using nitrous acid. Nitrous acid is generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (typically < 5 °C) to ensure the stability of the diazonium intermediate.[6][7]

-

Sulfonylchlorination : The subsequent reaction of the diazonium salt with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. This step displaces the diazonium group and introduces the chlorosulfonyl (-SO₂Cl) moiety onto the pyridine ring.[2][8]

The overall transformation is depicted in the diagram below.

Diagram 1. Overall synthetic pathway for the target compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for Sandmeyer-type chlorosulfonylations and have been adapted for the specific synthesis of this compound.[2][8]

Synthesis of Precursor: 3-Amino-6-(trifluoromethyl)pyridine

The starting material, 3-amino-6-(trifluoromethyl)pyridine, can be synthesized via several routes, often involving the amination of a corresponding halogenated pyridine. For instance, reacting a 3-halogeno-5-(trifluoromethyl)pyridine with ammonia at elevated temperatures and pressures is a documented method.[9] For the purposes of this guide, it is assumed that the precursor is available commercially or has been synthesized separately.

Synthesis of this compound

This procedure details the diazotization of 3-amino-6-(trifluoromethyl)pyridine and its subsequent conversion to the target sulfonyl chloride.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | CAS No. | Notes |

| 3-Amino-6-(trifluoromethyl)pyridine | 162.11 | 106877-32-1 | Starting material |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | 7647-01-0 | Corrosive |

| Sodium Nitrite (NaNO₂) | 69.00 | 7632-00-0 | Oxidizer, toxic |

| Sulfur Dioxide (SO₂) | 64.07 | 7446-09-5 | Toxic gas, used as saturated solution |

| Copper(I) Chloride (CuCl) | 98.99 | 7758-89-6 | Catalyst |

| Glacial Acetic Acid | 60.05 | 64-19-7 | Corrosive, solvent |

| Diethyl Ether (or DCM) | 74.12 | 60-29-7 | Extraction solvent, flammable |

| Magnesium Sulfate (anhydrous) | 120.37 | 7487-88-9 | Drying agent |

| Deionized Water | 18.02 | 7732-18-5 | |

| Ice | 18.02 | - |

Step-by-Step Protocol:

-

Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-amino-6-(trifluoromethyl)pyridine (1.0 eq).

-

Acidic Dissolution : Cool the flask in an ice-salt bath. Slowly add a mixture of glacial acetic acid and concentrated hydrochloric acid (approx. 2.5-3.0 eq of HCl) while maintaining the internal temperature below 10 °C. Stir until a clear solution or a fine slurry is formed.

-

Diazotization : Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine solution via the dropping funnel, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C. Vigorous stirring is essential.

-

Reaction Monitoring : After the addition is complete, stir the resulting mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the diazonium salt.

-

Catalyst Suspension Preparation : In a separate, larger flask, prepare a suspension of copper(I) chloride (0.1 eq) in glacial acetic acid previously saturated with sulfur dioxide gas at 0 °C.

-

Sandmeyer Reaction : Slowly add the cold diazonium salt solution from step 4 to the stirred catalyst suspension. The addition should be controlled to manage the evolution of nitrogen gas. Maintain the temperature at or below 10 °C during the addition.

-

Reaction Completion : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until gas evolution ceases.

-

Work-up : Pour the reaction mixture carefully onto crushed ice. The crude sulfonyl chloride may precipitate as a solid or oil.

-

Extraction : Extract the aqueous mixture three times with a suitable organic solvent, such as diethyl ether or dichloromethane (DCM).

-

Washing and Drying : Combine the organic layers and wash sequentially with cold water and brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Experimental Workflow Visualization

The logical flow of the experimental procedure can be visualized as follows.

Diagram 2. Step-by-step experimental workflow.

Data Summary

Physicochemical Properties

The following table summarizes the key properties of the final product.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 959996-58-8 |

| Molecular Formula | C₆H₃ClF₃NO₂S |

| Molecular Weight | 245.61 g/mol |

| Appearance | Solid (typical) |

| SMILES | O=S(Cl)(=O)c1ccc(nc1)C(F)(F)F |

| InChI Key | NSGLNIQAWVNZFB-UHFFFAOYSA-N |

Stoichiometry Table (Illustrative)

This table provides an example of reagent quantities for a hypothetical 10 mmol scale reaction.

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 3-Amino-6-(trifluoromethyl)pyridine | 162.11 | 10.0 | 1.62 g | 1.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 11.0 | 0.76 g | 1.1 |

| Conc. Hydrochloric Acid (~12 M) | 36.46 | ~25.0 | ~2.1 mL | ~2.5 |

| Copper(I) Chloride (CuCl) | 98.99 | 1.0 | 0.10 g | 0.1 |

| Sulfur Dioxide (SO₂) | 64.07 | Excess | Saturated Soln. | Excess |

| Glacial Acetic Acid | 60.05 | - | Sufficient Vol. | Solvent |

Safety and Handling

-

Sulfonyl Chlorides : this compound is corrosive and moisture-sensitive. It will react with water to release HCl gas. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Diazonium Salts : Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. The protocol is designed to generate and use the diazonium salt in situ without isolation, which is an inherently safer approach.[2] Low temperatures must be strictly maintained during its formation and handling to prevent decomposition.

-

Reagents : Handle concentrated acids, sodium nitrite (toxic, oxidizer), and organic solvents with extreme care according to standard laboratory safety procedures. Sulfur dioxide is a toxic gas and must be handled in a fume hood.

Conclusion

The synthesis of this compound is most effectively achieved through a Sandmeyer-type chlorosulfonylation of 3-amino-6-(trifluoromethyl)pyridine. This method, while requiring careful control of temperature and reagent addition, is robust and scalable. The resulting sulfonyl chloride is a valuable intermediate for the synthesis of complex sulfonamides and other derivatives for application in medicinal chemistry and agrochemical research. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to successfully prepare this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. scribd.com [scribd.com]

- 9. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: Suppliers, Synthesis of Bioactive Analogs, and Potential Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride, a key building block in the synthesis of novel therapeutic agents. This document details commercially available suppliers and pricing, a representative experimental protocol for the synthesis of N-sulfonamido polycyclic pyrazolyl compounds, and an exploration of potential biological targets and signaling pathways for these derivatives, including NADPH Oxidase 2 (NOX2) and Carbonic Anhydrases (CAs).

Sourcing this compound: Suppliers and Pricing

This compound (CAS Number: 959996-58-8) is a commercially available reagent. Researchers can procure this compound from several chemical suppliers. The following table summarizes publicly available information on suppliers and their indicative pricing. Please note that prices are subject to change and may vary based on quantity, purity, and institutional contracts.

| Supplier | Product Number/Name | CAS Number | Purity | Quantity | Indicative Price (USD) |

| Sigma-Aldrich | 753521 | 959996-58-8 | 97% | 1 g | $140.00 |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | H34033 | 959996-58-8 | 97% | 1 g | $117.00[1] |

| Alkali Scientific | 753521-1G | 959996-58-8 | Not Specified | 1 g | Not explicitly priced, but listed. |

| Manchester Organics | M10910 | 959996-58-8 | 97% | Inquire | Inquire |

| BLD Pharm | BD158586 | 959996-58-8 | Not Specified | Inquire | Inquire |

| Parchem | 21323 | 959996-58-8 | Not Specified | Inquire | Inquire |

Synthesis of N-Sulfonamido Polycyclic Pyrazolyl Compounds: A Representative Experimental Protocol

This compound is a valuable reagent for the synthesis of N-sulfonamido polycyclic pyrazolyl compounds, a class of molecules with potential applications in the treatment of cognitive disorders.[2] The following is a general, representative protocol for the sulfonylation of a pyrazole derivative, which can be adapted for specific substrates.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of N-sulfonyl pyrazole derivatives.

Materials:

-

This compound

-

Appropriate pyrazole derivative

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A suitable base (e.g., pyridine, triethylamine (Et3N), or N,N-diisopropylethylamine (DIPEA))

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazole derivative (1.0 equivalent) in anhydrous DCM or THF.

-

Addition of Base: Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.2 equivalents) in anhydrous DCM or THF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM or ethyl acetate (2-3 times).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-sulfonamido polycyclic pyrazolyl compound.

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Signaling Pathways and Biological Targets

N-sulfonamido pyrazolyl compounds derived from this compound have the potential to modulate various biological pathways implicated in disease. Based on the broader class of pyrazole sulfonamides, two promising areas of investigation are the inhibition of NADPH Oxidase 2 (NOX2) and Carbonic Anhydrases (CAs).

NADPH Oxidase 2 (NOX2) Inhibition

Background: NADPH Oxidase 2 (NOX2) is an enzyme primarily found in phagocytic cells that generates reactive oxygen species (ROS). Overactivation of NOX2 is implicated in the pathophysiology of several neurodegenerative diseases, where excessive ROS production contributes to oxidative stress and neuronal damage. Inhibition of NOX2 is therefore a promising therapeutic strategy for cognitive disorders.

Mechanism of Action: Pyrazole sulfonamide-based inhibitors have been shown to target NOX2. The proposed mechanism involves the binding of the inhibitor to the enzyme, which prevents the production of superoxide radicals (O₂⁻), thereby reducing oxidative stress.

Figure 2: Proposed signaling pathway of NOX2 inhibition by pyrazole sulfonamides.

Carbonic Anhydrase (CA) Inhibition

Background: Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

Mechanism of Action: Sulfonamides are a well-established class of carbonic anhydrase inhibitors. The primary sulfonamide group (-SO₂NH₂) coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity. While the N-substituted sulfonamides synthesized from this compound would not be primary sulfonamides, they could still exhibit inhibitory activity through different binding modes or after in vivo metabolism.

Figure 3: General mechanism of Carbonic Anhydrase inhibition.

Experimental and Drug Discovery Workflow

The development of novel therapeutic agents from this compound follows a structured workflow from initial synthesis to biological evaluation.

Figure 4: A typical workflow for the discovery of drugs derived from this compound.

This guide provides a foundational understanding for researchers interested in utilizing this compound in their drug discovery and development efforts. The provided information on sourcing, synthesis, and potential biological targets serves as a starting point for further investigation into this promising class of compounds.

References

A Comprehensive Technical Guide to 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, synthesis, and applications of the versatile building block, 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride, providing critical insights for its use in pharmaceutical and agrochemical research.

Introduction

This compound is a key reagent and building block in modern medicinal and agrochemical chemistry. The presence of the trifluoromethyl group imparts unique properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a thorough overview of its commercial availability, synthesis, and significant applications, with a focus on providing practical information for researchers, scientists, and drug development professionals.

Commercial Availability

This compound, identified by CAS number 959996-58-8, is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound in quantities ranging from grams for laboratory-scale synthesis to larger quantities for preclinical and process development. The typical purity offered by major suppliers is around 97%.

Below is a summary of prominent suppliers and their typical product offerings:

| Supplier | Typical Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | ≥97% | 1 g, 5 g, 25 g |

| Thermo Scientific (Alfa Aesar) | ~97% | 1 g, 5 g |

| BLD Pharm | ≥98% | 1 g, 5 g, 25 g |

| Parchem | Inquire for details | Bulk quantities |

| ECHO CHEMICAL CO., LTD. | Inquire for details | Inquire for details |

Note: Availability and offered quantities are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 959996-58-8 |

| Molecular Formula | C₆H₃ClF₃NO₂S |

| Molecular Weight | 245.61 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 40-45 °C |

| SMILES | O=S(Cl)c1cc(C(F)(F)F)ncc1 |

| InChI Key | NSGLNIQAWVNZFB-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

While specific industrial-scale synthesis protocols are often proprietary, the academic and patent literature suggests that a common route to this compound involves a multi-step process starting from a suitable pyridine precursor. A generalized synthetic workflow is outlined below.

A representative, though not exhaustive, experimental protocol based on analogous syntheses is as follows:

Step 1: Trifluoromethylation of a Pyridine Precursor A suitable pyridine precursor, for example, 2-chloro-5-nitropyridine, can be subjected to a trifluoromethylation reaction. This can be achieved using various reagents such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source or through other modern trifluoromethylation methods.

Step 2: Reduction of the Nitro Group If a nitro-substituted pyridine was used, the nitro group is then reduced to an amino group. This is typically accomplished using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Step 3: Diazotization of the Aminopyridine The resulting aminopyridine is then diazotized. This classical reaction involves treating the amine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C).

Step 4: Sulfonyl Chlorination (Sandmeyer-type reaction) The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. This step introduces the sulfonyl chloride moiety onto the pyridine ring, yielding the final product, this compound.

Purification: The crude product is typically purified by extraction and column chromatography on silica gel.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The trifluoromethylpyridine scaffold is a privileged structure in modern drug discovery and agrochemical development.

Pharmaceutical Applications

This reagent is particularly useful in the synthesis of enzyme inhibitors and receptor modulators. For instance, trifluoromethylpyridine-containing compounds have been investigated as inhibitors of various kinases and proteases. The sulfonyl chloride group provides a reactive handle for the formation of sulfonamides, which are common pharmacophores in many approved drugs.

One notable application is in the synthesis of analogues of celecoxib, a selective COX-2 inhibitor.[1][2][3][4][5] The trifluoromethyl group is a key feature of celecoxib, and modifying the core structure with a trifluoromethylpyridine moiety can lead to novel compounds with altered selectivity and pharmacokinetic profiles.

Agrochemical Applications

In the agrochemical sector, trifluoromethylpyridine derivatives are integral components of many modern pesticides.[6][7][8] The trifluoromethyl group often enhances the potency and spectrum of activity of these compounds. For example, the 6-(trifluoromethyl)pyridine moiety is found in insecticides like sulfoxaflor.[8] The sulfonyl chloride can be used to introduce this key fragment into more complex molecules.

The general synthetic strategy involves the condensation of this compound with other molecular fragments to build the final pesticide structure.

Safety and Handling

This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] It is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its utility stems from the desirable properties conferred by the trifluoromethyl group and the reactive nature of the sulfonyl chloride moiety. This guide provides a foundational understanding for researchers to effectively utilize this important building block in their discovery and development programs.

References

- 1. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. 6-(三氟甲基)吡啶-3-磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: Safety, Handling, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(trifluoromethyl)pyridine-3-sulfonyl chloride, a key building block in modern medicinal and agrochemical research. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold offers unique physicochemical properties that are highly sought after in the design of novel bioactive molecules.[1][2][3][4][5] This document details the safety and handling procedures, physical and chemical properties, and synthetic applications of this versatile reagent.

Safety and Handling

This compound is a corrosive solid that requires careful handling in a laboratory setting. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Hazard Identification and Precautionary Measures

The primary hazards associated with this compound are severe skin burns and eye damage. Contact with water can liberate toxic gas. The following table summarizes the key hazard and precautionary statements.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

| Skin Corrosion/Irritation, Category 1B |

| Danger | H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash face, hands and any exposed skin thoroughly after handling. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures

| Exposure Route | First Aid Instructions |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. |

| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately. |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |

Storage and Disposal

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. The compound is moisture-sensitive and should be stored under an inert atmosphere.

Disposal: Waste disposal should be in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 959996-58-8 |

| Molecular Formula | C₆H₃ClF₃NO₂S |

| Molecular Weight | 245.61 g/mol |

| Appearance | Solid |

| Melting Point | 40-45 °C |

| SMILES | FC(F)(F)c1ccc(cn1)S(Cl)(=O)=O |

| InChI Key | NSGLNIQAWVNZFB-UHFFFAOYSA-N |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate, primarily used for the preparation of sulfonamides.

Representative Synthesis Protocol

Representative Experimental Protocol: Synthesis of this compound via Diazotization-Sulfonylation

This protocol is a representative example based on established chemical transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Diazotization of 6-(Trifluoromethyl)pyridin-3-amine

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 6-(trifluoromethyl)pyridin-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sandmeyer-type Sulfonylation

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool the mixture to 5-10 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto ice water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by crystallization or chromatography.

Reactivity and Formation of Sulfonamides

The primary utility of this compound lies in its reactivity with primary and secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, in an apathetic solvent like dichloromethane or tetrahydrofuran.

Representative Experimental Protocol: Synthesis of a 6-(Trifluoromethyl)pyridine-3-sulfonamide Derivative

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or recrystallization to obtain the desired sulfonamide.

Applications in Drug Development and Agrochemicals

The trifluoromethylpyridine moiety is a privileged scaffold in medicinal chemistry and agrochemical design. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5]

Sulfonamides derived from this compound are of particular interest due to the combined pharmacological profiles of the sulfonamide functional group and the trifluoromethylpyridine core. While specific structure-activity relationship (SAR) studies for this exact scaffold are not widely published, general SAR trends for pyridine sulfonamides suggest that the nature and position of substituents on both the pyridine ring and the sulfonamide nitrogen are critical for biological activity.[12][13][14][15][16]

Derivatives of this compound are being investigated for a range of therapeutic areas, including but not limited to:

-

Anticancer agents: Targeting various kinases and other enzymes involved in cell proliferation and survival.[1]

-

Antibacterial agents: The lipophilic nature of the trifluoromethyl group can aid in penetrating bacterial cell membranes.[2]

-

Carbonic anhydrase inhibitors: The sulfonamide moiety is a known zinc-binding group in the active site of carbonic anhydrases, enzymes implicated in various diseases.[12][16]